molecular formula C13H15Cl2NO2 B3107228 [2-(4-Chlorophenoxy)ethyl](2-furylmethyl)amine hydrochloride CAS No. 1609406-38-3

[2-(4-Chlorophenoxy)ethyl](2-furylmethyl)amine hydrochloride

Cat. No.: B3107228
CAS No.: 1609406-38-3
M. Wt: 288.17
InChI Key: HNPFBGKDZNEQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)ethylamine hydrochloride is a chemical compound with the molecular formula C13H14ClNO2·HCl It is a hydrochloride salt form of 2-(4-Chlorophenoxy)ethylamine, which is characterized by the presence of a chlorophenoxy group and a furylmethyl group attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)ethylamine hydrochloride typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the preparation of 4-chlorophenol, which is then reacted with ethylene oxide to form 2-(4-chlorophenoxy)ethanol.

    Amination Reaction: The 2-(4-chlorophenoxy)ethanol is then subjected to an amination reaction with 2-furylmethylamine under suitable conditions, such as the presence of a base like sodium hydroxide, to yield 2-(4-Chlorophenoxy)ethylamine.

    Formation of Hydrochloride Salt: Finally, the free base 2-(4-Chlorophenoxy)ethylamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chlorophenoxy)ethylamine hydrochloride may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group or the furylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

2-(4-Chlorophenoxy)ethylamine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Chlorophenoxy)ethyl]amine hydrochloride: Lacks the furylmethyl group, making it less complex.

    2-(4-Bromophenoxy)ethylamine hydrochloride: Contains a bromophenoxy group instead of a chlorophenoxy group, which may alter its reactivity and properties.

    2-(4-Chlorophenoxy)ethylamine hydrochloride: Contains a thienylmethyl group instead of a furylmethyl group, which may affect its biological activity.

Uniqueness

2-(4-Chlorophenoxy)ethylamine hydrochloride is unique due to the presence of both chlorophenoxy and furylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2.ClH/c14-11-3-5-12(6-4-11)17-9-7-15-10-13-2-1-8-16-13;/h1-6,8,15H,7,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPFBGKDZNEQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCCOC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Chlorophenoxy)ethyl](2-furylmethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(4-Chlorophenoxy)ethyl](2-furylmethyl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
[2-(4-Chlorophenoxy)ethyl](2-furylmethyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
[2-(4-Chlorophenoxy)ethyl](2-furylmethyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[2-(4-Chlorophenoxy)ethyl](2-furylmethyl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
[2-(4-Chlorophenoxy)ethyl](2-furylmethyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.